(E)-3-(4-((7-hydroxy-2-oxo-3-phenyl-2H-chromen-4-yl)methyl)phenyl)acrylic acid
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Overview
Description
SS-5020 is a novel benzopyran antiestrogen compound. It has been developed as a safer alternative to traditional antiestrogens like tamoxifen, which are known to have genotoxic and estrogenic activities. SS-5020 exhibits high effectiveness in its intended applications without causing DNA damage or significant uterotrophic potential in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of SS-5020 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced purification techniques such as recrystallization, chromatography, and distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
SS-5020 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in SS-5020.
Substitution: Substitution reactions can introduce new functional groups into the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the benzopyran ring.
Scientific Research Applications
SS-5020 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: SS-5020 is used as a model compound for studying benzopyran chemistry and its derivatives.
Biology: The compound is investigated for its biological activity, including its interaction with estrogen receptors.
Medicine: SS-5020 is being explored as a potential anti-breast cancer agent due to its antiestrogenic properties and lack of genotoxicity.
Industry: The compound may have applications in the development of safer pharmaceuticals and chemical products.
Mechanism of Action
SS-5020 exerts its effects by binding to estrogen receptors, thereby inhibiting the estrogen-mediated signaling pathways. This mechanism is similar to that of traditional antiestrogens like tamoxifen but without the associated genotoxic and estrogenic activities. The molecular targets include estrogen receptors, and the pathways involved are those related to estrogen signaling and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Tamoxifen
- Toremifene
- Raloxifene
- SP500263
Comparison
SS-5020 is unique compared to these similar compounds due to its lack of genotoxic activity and significant uterotrophic potential. While tamoxifen, toremifene, and raloxifene are effective antiestrogens, they have been associated with adverse effects such as DNA damage and uterine hyperplasia. SS-5020, on the other hand, offers a safer profile with high effectiveness in inhibiting estrogen receptor-mediated activities .
Properties
Molecular Formula |
C25H18O5 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(E)-3-[4-[(7-hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H18O5/c26-19-11-12-20-21(14-17-8-6-16(7-9-17)10-13-23(27)28)24(18-4-2-1-3-5-18)25(29)30-22(20)15-19/h1-13,15,26H,14H2,(H,27,28)/b13-10+ |
InChI Key |
YGKGINZAHYHTNB-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)CC4=CC=C(C=C4)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)CC4=CC=C(C=C4)C=CC(=O)O |
Origin of Product |
United States |
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